Theophylline
Overview
Description
Theophylline, also known as 1,3-dimethylxanthine, is a naturally occurring compound found in tea leaves and cocoa beans. It belongs to the methylxanthine class of drugs, which also includes caffeine and theobromine. This compound is primarily used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles of the airways .
Mechanism of Action
Target of Action
Theophylline, a methylxanthine derivative, primarily targets phosphodiesterase isoenzymes (PDE III and IV) and adenosine receptors . These targets play crucial roles in smooth muscle relaxation and suppression of airway responsiveness .
Mode of Action
This compound competitively inhibits PDE III and IV, the enzymes responsible for breaking down cyclic AMP in smooth muscle cells . This inhibition potentially results in bronchodilation . Additionally, this compound binds to the adenosine A2B receptor, blocking adenosine-mediated bronchoconstriction .
Biochemical Pathways
This compound’s action on phosphodiesterase leads to an increase in cyclic AMP levels . This potentiation of cAMP, the secondary messenger for beta-adrenoreceptors, results in smooth muscle relaxation . This compound also affects the metabolism pathways. It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Pharmacokinetics
This compound exhibits excellent oral bioavailability, with an average of 96% . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins, primarily albumin . This compound passes freely across the placenta, into breast milk, and into cerebrospinal fluid . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
This compound’s primary therapeutic effect is bronchodilation, which helps manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergen .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, low-carbohydrate and high-protein diet, active and passive smoking are associated with a significant increase in this compound clearance . Furthermore, concomitant diseases, age, and drug therapy can affect this compound clearance . Therefore, this compound therapy should be supervised by therapeutic drug monitoring for the target concentrations to be achieved .
Biochemical Analysis
Biochemical Properties
Theophylline interacts with various enzymes, proteins, and other biomolecules. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . This compound’s biochemical properties are similar to other methylxanthine drugs, such as caffeine .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It influences cell function by relaxing bronchial smooth muscle, increasing heart muscle contractility and efficiency, increasing heart rate, increasing blood pressure, increasing renal blood flow, and exerting anti-inflammatory effects . It also has central nervous system stimulatory effects, mainly on the medullary respiratory center .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a phosphodiesterase inhibitor, preventing the intracellular breakdown of cAMP . It also blocks adenosine receptors . Furthermore, it acts as a histone deacetylase activator, which can decrease inflammatory gene expression .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It is well absorbed when taken orally, with peak levels achieved at 2 hours after administration . This compound is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs, this compound has been shown to be safe and achieves appropriate plasma drug concentrations in most dogs when administered at a starting dosage of 10 mg/kg twice daily .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the liver, specifically by several P450 enzymes including CYP1A2 . Its metabolites are excreted in urine .
Transport and Distribution
This compound distributes rapidly into fat-free tissues and body water . Approximately 40% of this compound is bound to plasma proteins, primarily to albumin . This compound passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through several methods. One common method involves the extraction of this compound from tea leaves using a chlorine salt solution. The process includes soaking the tea leaves in the solution, followed by adsorption using non-polar polystyrene type macroporous adsorption resin column chromatography. The extract is then purified using alumina column chromatography, and the final product is obtained through crystallization .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of the compound from xanthine derivatives. One method includes the reaction of 5-nitroso-6-amino-1,3-dimethyluracil with hydrogen in the presence of a palladium-carbon catalyst. The product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Theophylline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydroxyl radicals, resulting in the formation of radical cations.
Reduction: The reduction of this compound can be achieved using hydrogen in the presence of a palladium-carbon catalyst.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Major Products Formed:
Oxidation: Deprotonated forms of radical cations.
Reduction: this compound derivatives with altered functional groups.
Substitution: Various methylxanthine derivatives.
Scientific Research Applications
Theophylline has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: It is used to study the effects of methylxanthines on cellular processes and enzyme activities.
Medicine: this compound is widely used in the treatment of respiratory diseases such as asthma and COPD.
Industry: this compound is used in the production of pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Aminophylline
- Oxtriphylline
Theophylline’s unique combination of bronchodilatory and anti-inflammatory effects makes it a valuable compound in both medical and scientific research.
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Record name | THEOPHYLLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21099 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | THEOPHYLLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | theophylline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Theophylline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021336 | |
Record name | Theophylline | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |
Record name | THEOPHYLLINE | |
Source | CAMEO Chemicals | |
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Record name | Theophylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | THEOPHYLLINE | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |
Record name | SID855679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | THEOPHYLLINE | |
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Record name | Theophylline | |
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URL | https://www.drugbank.ca/drugs/DB00277 | |
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Record name | THEOPHYLLINE | |
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Record name | Theophylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
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Record name | THEOPHYLLINE | |
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Density |
g/cm³ | |
Record name | THEOPHYLLINE | |
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Vapor Pressure |
negligible | |
Record name | THEOPHYLLINE | |
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Mechanism of Action |
Theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline is an old drug experiencing a renaissance owing to its beneficial antiinflammatory effects in chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Multiple modes of antiinflammatory action have been reported, including inhibition of the enzymes that degrade cAMP-phosphodiesterase (PDE). Using primary cultures of airway smooth muscle (ASM) cells, we recently revealed that PDE4 inhibitors can potentiate the antiinflammatory action of beta2-agonists by augmenting cAMP-dependent expression of the phosphatase that deactivates mitogen-activated protein kinase (MAPK)-MAPK phosphatase (MKP)-1. Therefore, the aim of this study was to address whether theophylline repressed cytokine production in a similar, PDE-dependent, MKP-1-mediated manner. Notably, theophylline did not potentiate cAMP release from ASM cells treated with the long-acting beta2-agonist formoterol. Moreover, theophylline (0.1-10 uM) did not increase formoterol-induced MKP-1 messenger RNA expression nor protein up-regulation, consistent with the lack of cAMP generation. However, theophylline (at 10 uM) was antiinflammatory and repressed secretion of the neutrophil chemoattractant cytokine IL-8, which is produced in response to TNF-a. Because theophylline's effects were independent of PDE4 inhibition or antiinflammatory MKP-1, we then wished to elucidate the novel mechanisms responsible. We investigated the impact of theophylline on protein phosphatase (PP) 2A, a master controller of multiple inflammatory signaling pathways, and show that theophylline increases TNF-a-induced PP2A activity in ASM cells. Confirmatory results were obtained in A549 lung epithelial cells. PP2A activators have beneficial effects in ex vivo and in vivo models of respiratory disease. Thus, our study is the first to link theophylline with PP2A activation as a novel mechanism to control respiratory inflammation., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel., Lung deflation and inflation during cardiac surgery with cardiopulmonary bypass contributes to pulmonary dysfunction postoperatively. Theophylline treatment for lung diseases has traditionally been thought to act by phosphodiesterase inhibition; however, increasing evidence has suggested other plausible mechanisms. We investigated the effects of deflation and reinflation on signaling pathways (p38-mitogen-activated protein kinase [MAPK], extracellular signal-regulated kinase 1 and 2 [ERK1/2], and Akt) and whether theophylline influences the deflation-induced lung injury and associated signaling. Isolated rat lungs were perfused (15 mL/min) with deoxygenated rat blood in bicarbonate buffer and ventilated. After 20 minutes' equilibration, the lungs were deflated (60 minutes, aerobic perfusion 1.5 mL/min), followed by reinflation (60 minutes, anaerobic reperfusion 15 mL/min). Compliance, vascular resistance, and kinase phosphorylation were assessed during deflation and reinflation. The effects of SB203580 (50 uM), a p38-MAPK inhibitor, and theophylline (0.083 mM [therapeutic] or 3 mM [supratherapeutic]) on physiology and signaling were studied. Deflation reduced compliance by 44% compared with continuously ventilated lungs. p38-MAPK and Akt phosphorylation increased (three to fivefold) during deflation and reinflation, and ERK1/2 phosphorylation increased (approximately twofold) during reinflation. SB203580 had no effect on lung physiology or ERK1/2 and Akt activation. Both theophylline doses increased cyclic adenosine monophosphate, but only 3 mM theophylline improved compliance. p38-MAPK phosphorylation was not affected by theophylline; 0.083 mM theophylline inhibited reinflation-induced ERK1/2 phosphorylation (72% + or - 3%); and 3 mM theophylline inhibited Akt phosphorylation during deflation (75% + or - 5%) and reinflation (87% + or - 4%). Lung deflation and reinflation stimulates differential p38-MAPK, ERK1/2, and Akt activation, suggesting a role in lung injury during cardiopulmonary bypass. However, p38-MAPK was not involved in the compromised compliance. A supratherapeutic theophylline dose protected lungs against deflation-induced injury and was associated with inhibition of phosphoinositide 3-kinase/Akt rather than phosphodiesterase., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction. | |
Record name | Theophylline | |
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Color/Form |
White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |
CAS No. |
58-55-9, 5967-84-0 | |
Record name | THEOPHYLLINE | |
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Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |
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Record name | THEOPHYLLINE ANHYDROUS | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |
Record name | THEOPHYLLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21099 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Theophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00277 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | THEOPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Theophylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THEOPHYLLINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.